Ethyl 2-fluoro-2-methyl-3-oxopropanoate
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Overview
Description
Ethyl 2-fluoro-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C6H9FO3. It is a fluorinated ester that is used in various chemical reactions and has applications in different fields of scientific research. The compound is known for its unique chemical properties, which make it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-2-methyl-3-oxopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Ethyl 2-fluoro-2-methyl-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2-fluoro-2-methyl-3-oxopropanoate exerts its effects involves interactions with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the molecule. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-fluoro-2-methyl-3-oxopropanoate can be compared with other similar compounds such as:
Ethyl 2-fluoro-3-oxopentanoate: Similar in structure but with an additional carbon in the chain.
Ethyl benzoylacetate: Contains a benzoyl group instead of a fluorine atom.
Ethyl pyruvate: Lacks the fluorine atom and has different reactivity.
The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical properties and reactivity compared to non-fluorinated analogs.
Properties
CAS No. |
866-48-8 |
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Molecular Formula |
C6H9FO3 |
Molecular Weight |
148.13 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C6H9FO3/c1-3-10-5(9)6(2,7)4-8/h4H,3H2,1-2H3 |
InChI Key |
ZWMOZXYIFLAQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C=O)F |
Origin of Product |
United States |
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